molecular formula C11H10N4S B12565225 1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- CAS No. 174709-19-4

1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-

Katalognummer: B12565225
CAS-Nummer: 174709-19-4
Molekulargewicht: 230.29 g/mol
InChI-Schlüssel: CHBFPAQMPWSBDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- makes it a subject of interest in medicinal chemistry and drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with ethyl glyoxalate can lead to the formation of imidazoquinazoline structures through an imino-Diels-Alder reaction . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to electrophilic attack.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact pathways and targets can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its methylthio group, in particular, can enhance its interaction with certain molecular targets, making it a valuable compound for drug discovery and development.

Eigenschaften

CAS-Nummer

174709-19-4

Molekularformel

C11H10N4S

Molekulargewicht

230.29 g/mol

IUPAC-Name

1-methyl-8-methylsulfanylimidazo[4,5-g]quinazoline

InChI

InChI=1S/C11H10N4S/c1-15-6-14-9-4-8-7(3-10(9)15)11(16-2)13-5-12-8/h3-6H,1-2H3

InChI-Schlüssel

CHBFPAQMPWSBDQ-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC2=C1C=C3C(=C2)N=CN=C3SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.